molecular formula C8H21Cl2N3 B6198690 methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride CAS No. 2680529-22-8

methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B6198690
CAS No.: 2680529-22-8
M. Wt: 230.2
InChI Key:
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Description

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H19N3·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylpiperazine with an appropriate alkylating agent. One common method is the reductive amination of 4-methylpiperazine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of 4-methylpiperazine, followed by its alkylation and subsequent purification. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-Amino-4-methylpiperazine
  • 2-(1-Methylpyrazol-4-yl)ethanamine dihydrochloride
  • 4-(2-Aminoethyl)-1-methylpiperazine

Comparison: Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride involves the reaction of 4-methylpiperazine with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with methylamine and hydrochloric acid.", "Starting Materials": [ "4-methylpiperazine", "2-bromoethylamine hydrobromide", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylpiperazine is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form the intermediate 2-(4-methylpiperazin-1-yl)ethylamine hydrobromide.", "Step 2: The intermediate from step 1 is then reacted with methylamine in the presence of a base such as sodium hydroxide to form the desired product, methyl[2-(4-methylpiperazin-1-yl)ethyl]amine.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form the dihydrochloride salt of the final product, methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride." ] }

CAS No.

2680529-22-8

Molecular Formula

C8H21Cl2N3

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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